Trimethylsilyllithium tetramer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

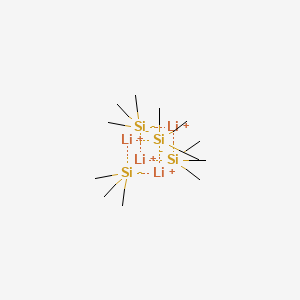

Trimethylsilyllithium tetramer is an organolithium compound with the molecular formula C₁₂H₃₆Li₄Si₄. It is a tetrameric structure, meaning it consists of four trimethylsilyllithium units. This compound is of significant interest in organometallic chemistry due to its unique properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Trimethylsilyllithium tetramer can be synthesized through various methods. One common approach involves the reaction of trimethylsilyl chloride with lithium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds as follows:

4Li+4(CH3)3SiCl→(CH3)3SiLi4+4LiCl

The reaction is usually carried out under an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The product is then purified through crystallization or other separation techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial processes may also involve continuous flow reactors to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

Trimethylsilyllithium tetramer undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with electrophiles to form new carbon-lithium bonds.

Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, to form new organolithium compounds.

Decomposition Reactions: It can decompose under certain conditions to form lithium hydride and trimethylsilyl compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in anhydrous solvents such as THF or diethyl ether under an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reactions with carbonyl compounds can yield alcohols, while reactions with halides can produce new organolithium compounds .

Applications De Recherche Scientifique

Reactivity and Lithiation Applications

Trimethylsilyllithium tetramer is primarily utilized for the lithiation of various organic substrates. The introduction of lithium through this compound can significantly increase the nucleophilicity of the resulting species, allowing for further functionalization.

- Lithiation Mechanism : The mechanism involves the formation of a lithium-carbon bond, which can be exploited in various reactions, including nucleophilic substitutions and additions.

- Case Study : In one study, this compound was successfully used to lithiate silyl ethers, leading to enhanced reactivity in subsequent reactions such as cross-coupling and electrophilic substitutions .

This compound serves as a precursor for synthesizing various organolithium complexes. These complexes are valuable for their enhanced reactivity and ability to facilitate complex chemical transformations.

- Monomeric Complex Formation : Research has demonstrated the successful synthesis of monomeric organolithium complexes from this compound by employing multidentate amines as stabilizers .

- Case Study : A notable example involved the synthesis of a monomeric (trimethylsilyl)methyl lithium complex, which exhibited unique reactivity patterns including carbonyl insertion and C-H activation .

Coordination Chemistry and Structural Insights

The coordination behavior of this compound has been extensively studied using techniques such as NMR spectroscopy and X-ray crystallography. These studies reveal insights into its structural properties and bonding interactions.

- Structural Characteristics : The compound's structure exhibits a trigonal pyramidal arrangement around the lithium atom, influenced by the sterics of the trimethylsilyl groups .

- Table 2: Structural Data from X-ray Crystallography

| Parameter | Value |

|---|---|

| Li-C Bond Length | 2.03 Å |

| Si-C Bond Angle | 123.25° |

| Coordination Number | 4 |

These structural insights are crucial for understanding how this compound interacts with other reagents during chemical reactions.

Mécanisme D'action

The mechanism by which trimethylsilyllithium tetramer exerts its effects involves the formation of highly reactive carbon-lithium bonds. These bonds can undergo various transformations, leading to the formation of new compounds. The reactivity of the compound is influenced by its tetrameric structure, which can affect the stability and reactivity of the lithium-carbon bonds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Trimethylsilylmethyllithium: Similar in structure but with different reactivity and applications.

Trimethylsilylsodium: Another organometallic compound with different properties and uses.

Trimethylsilylpotassium: Similar in structure but with distinct reactivity patterns.

Uniqueness

Trimethylsilyllithium tetramer is unique due to its tetrameric structure, which imparts distinct reactivity and stability compared to its monomeric or dimeric counterparts. This uniqueness makes it a valuable reagent in various chemical transformations and applications.

Activité Biologique

Trimethylsilyllithium tetramer (TMSLi) is an organolithium compound that has garnered interest in various fields, including organic synthesis and materials science. Its unique structure, which allows for tetramer formation, plays a significant role in its reactivity and biological activity. This article delves into the biological implications of TMSLi tetramers, exploring their mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Formation

Trimethylsilyllithium exists as a tetramer in solution, which is critical for its chemical behavior. The tetrameric structure is stabilized by lithium-silicon interactions and contributes to its solubility and reactivity in various solvents. Studies have indicated that at certain concentrations, TMSLi forms higher oligomers, including hexamers, which may influence its biological properties .

The biological activity of TMSLi can be attributed to several mechanisms:

- Metal Ion Interaction : The lithium ion plays a crucial role in mediating interactions with biological macromolecules, potentially influencing enzyme activities and cellular signaling pathways.

- Reactive Intermediate Formation : TMSLi can generate reactive intermediates that may react with cellular components, leading to alterations in cellular functions.

Case Studies

- Antitumor Activity : Research has indicated that organolithium compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that TMSLi can induce apoptosis in specific tumor cells by disrupting mitochondrial function .

- Neuroprotective Effects : In neurobiology, TMSLi has been investigated for its potential neuroprotective properties. It has been reported to modulate neuroinflammatory responses and promote neuronal survival under stress conditions .

Data Table: Biological Activities of this compound

Research Findings

Recent studies have highlighted the dual nature of trimethylsilyllithium tetramers in biological systems:

- Cytotoxicity vs. Therapeutic Potential : While TMSLi demonstrates significant cytotoxicity against cancer cells, it also shows promise as a therapeutic agent due to its ability to modulate cellular pathways positively.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of TMSLi derivatives suggest that modifications to the silane group can enhance or diminish biological activity, providing avenues for drug design .

Propriétés

Numéro CAS |

18000-27-6 |

|---|---|

Formule moléculaire |

C12H36Li4Si4 |

Poids moléculaire |

320.6 g/mol |

Nom IUPAC |

tetralithium;trimethylsilanide |

InChI |

InChI=1S/4C3H9Si.4Li/c4*1-4(2)3;;;;/h4*1-3H3;;;;/q4*-1;4*+1 |

Clé InChI |

QKTUDZCVMNNQNM-UHFFFAOYSA-N |

SMILES canonique |

[Li+].[Li+].[Li+].[Li+].C[Si-](C)C.C[Si-](C)C.C[Si-](C)C.C[Si-](C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.